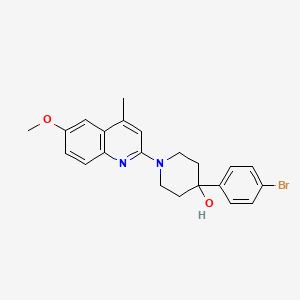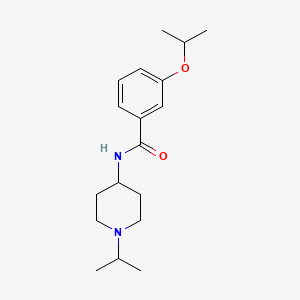![molecular formula C23H15NOS B4882915 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one, also known as MBPT, is a chemical compound that belongs to the phenothiazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Mécanisme D'action
The exact mechanism of action of 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one is not yet fully understood. However, it is believed to act as a dopamine receptor antagonist, which means it blocks the activity of dopamine in the brain. This leads to a decrease in the release of dopamine, which can have a calming effect on the brain. 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine, which can have a calming effect on the brain. 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. Additionally, 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one has several advantages for lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one in lab experiments. For example, it has a low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for research on 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain. Further research is also needed to fully understand the mechanism of action of 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one and its effects on other neurotransmitters. Additionally, modifications to the synthesis method may be needed to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one involves the reaction of 4-methylthiobenzoic acid with 2-chloro-N-(4-methylphenyl)acetamide in the presence of a base. The resulting product is then cyclized to form 6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one. The synthesis method has been well established in the literature, and several modifications have been proposed to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
6-(4-methylphenyl)benzo[a]phenothiazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NOS/c1-14-10-12-15(13-11-14)20-22(25)17-7-3-2-6-16(17)21-23(20)26-19-9-5-4-8-18(19)24-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQTXAEMJAKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4S3)C5=CC=CC=C5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)benzo[a]phenothiazin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)


![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)

![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)

![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4882920.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)
![N-[4-(aminosulfonyl)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4882938.png)